2'-Deoxyadenosine 5'-triphosphate

Übersicht

Beschreibung

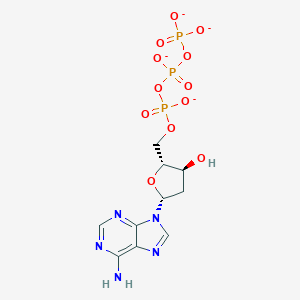

2'-Deoxyadenosine 5'-triphosphate (dATP) is a deoxynucleoside triphosphate (dNTP) essential for DNA synthesis and repair. Its molecular formula is C₁₀H₁₆N₅O₁₂P₃, with a molecular weight of 491.18 g/mol . Structurally, dATP consists of a deoxyribose sugar, adenine base, and three phosphate groups. As a natural substrate for DNA polymerases, dATP is incorporated into DNA during replication, playing a critical role in maintaining genomic integrity . dATP also regulates key enzymes like ribonucleotide reductase (RNR), which balances cellular dNTP pools .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2’-Deoxyadenosine 5’-triphosphate can be synthesized enzymatically using DNA as the starting material. The process involves the action of nuclease P1, adenylate kinase, and pyruvate kinase . Additionally, chemical synthesis methods have been developed, including the use of thymidine and adenine as starting materials in recombinant Escherichia coli strains .

Industrial Production Methods: Industrial production of 2’-Deoxyadenosine 5’-triphosphate often involves large-scale enzymatic synthesis due to its efficiency and specificity. The use of overexpressed enzymes in Escherichia coli has been reported to improve the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Deoxyadenosine 5’-triphosphate undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, particularly in the presence of specific enzymes or chemical reagents.

Common Reagents and Conditions:

Oxidation Reagents: Chromium (VI), Fenton chemistry, and photoinduction with lumazine.

Substitution Reagents: Specific enzymes like DNA polymerases and reverse transcriptases.

Major Products:

Oxidation Products: Various oxidized nucleotides.

Substitution Products: Modified nucleotides used in DNA synthesis and repair.

Wissenschaftliche Forschungsanwendungen

Molecular Biology Techniques

dATP is extensively utilized in various molecular biology techniques:

- Polymerase Chain Reaction (PCR) : dATP is one of the four deoxynucleotide triphosphates (dNTPs) required for DNA amplification. Its incorporation into newly synthesized DNA strands is crucial for the success of PCR reactions.

- In Vitro Transcription : In transcription reactions, dATP can be used to synthesize RNA from a DNA template, allowing researchers to study gene expression and regulation.

Isotopic Labeling Studies

- Labeled Analogues : Variants of dATP, such as 2'-Deoxyadenosine-5'-triphosphate-13C10,15N5, are used in isotopic labeling studies. These labeled nucleotides facilitate tracking and analysis of metabolic pathways using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.

| Application | Description |

|---|---|

| Isotopic Labeling | Tracking metabolic pathways and studying biochemical reactions |

| Mass Spectrometry | Analyzing nucleotide incorporation into DNA |

Cellular Studies

- Toxicity Studies : Research indicates that elevated levels of dATP can mediate toxicity in T lymphoblasts, particularly in conditions such as adenosine deaminase deficiency. This highlights its role in cellular metabolism and the regulation of nucleotide pools .

| Study Focus | Findings |

|---|---|

| T Lymphoblast Toxicity | Elevated dATP levels correlate with cell cycle arrest and toxicity |

| Nucleotide Pool Regulation | dATP influences the balance between different nucleotide triphosphates |

Diagnostics

- Cancer Research : The ratio of dATP to other nucleotides can influence cancer cell behavior. For instance, studies suggest that this ratio affects colon carcinoma cells' commitment to apoptosis under thymidine deprivation conditions .

| Diagnostic Use | Implications |

|---|---|

| Cancer Detection | Monitoring nucleotide ratios for tumor progression |

Therapeutic Development

- Antiviral Agents : dATP analogs are being explored as potential antiviral agents due to their ability to inhibit viral replication by interfering with DNA synthesis.

| Therapeutic Area | Potential Use |

|---|---|

| Antiviral Therapy | Development of nucleotide analogs to combat viral infections |

Case Study 1: Toxicity Mechanism in T Lymphoblasts

A study investigated the effects of elevated dATP levels on T lymphoblasts in patients with adenosine deaminase deficiency. The findings demonstrated that increased dATP levels led to cell cycle arrest at the G1 phase, implicating it as a mediator of cytotoxicity.

Case Study 2: Nucleotide Ratios in Cancer

Research on human colon carcinoma cells revealed that manipulating the ratio of dATP to thymidine triphosphate could influence cell survival under nutrient-deprived conditions, suggesting a potential therapeutic target for cancer treatment.

Wirkmechanismus

2’-Deoxyadenosine 5’-triphosphate exerts its effects primarily by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, facilitating the replication process . Additionally, high levels of this compound can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, leading to impaired immune function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Antiviral Nucleotide Analogues

Tenofovir Diphosphate (TFV-DP)

- Structural Difference: TFV-DP is an acyclic adenosine analogue lacking the 3'-hydroxyl group, critical for chain termination in viral DNA synthesis.

- Functional Impact : In HIV-1 reverse transcriptase (RT) assays, TFV-DP exhibited 56-fold lower incorporation efficiency than dATP, primarily due to a 15-fold reduction in the maximum incorporation rate (kpol) and weaker binding affinity (Kd increased 4-fold) .

- Therapeutic Role : TFV-DP’s delayed incorporation makes it effective as a chain terminator in antiretroviral therapy .

5'-O-Masked 2'-Deoxyadenosine Analogues

- Example : Compound 10 (5'-O-masked analogue) acts as a prodrug, hydrolyzing intracellularly to release its triphosphate form.

- Antiviral Activity : These analogues inhibit hepatitis C virus (HCV) replication, with stable ether derivatives (e.g., compounds 20 and 21) showing moderate potency .

Comparison with Ribonucleotide Reductase (RNR) Inhibitors

2-Chloro-2'-Deoxyadenosine 5'-Triphosphate (CldATP)

- Mechanism : CldATP inhibits RNR with 50% inhibition (IC50) at 0.1–0.3 µM , depleting dCTP pools by 63% within 30 minutes in human lymphoblastic cells .

- DNA Incorporation : Despite lower intracellular levels (25-fold less than dATP), CldATP incorporates into DNA, causing synthesis arrest .

9-β-D-Arabinofuranosyl-Adenine 5'-Triphosphate (araATP)

- Inhibition Profile : Acts as a competitive inhibitor for RNR, with inhibition constants (Ki) of 15 µM for CDP reduction and 4 µM for ADP reduction .

- Therapeutic Use: Unlike dATP, araATP cannot substitute for ATP/GTP as an RNR activator, making it specific for chemotherapy .

Comparison with Structurally Modified dATP Analogues

Cyclobutyl Derivatives

- Example: Cyclobutyl-adenosine-phosphonyldiphosphate (CBAPDP) showed reduced incorporation efficiency in HIV-1 RT assays compared to dATP, highlighting the sensitivity of polymerases to sugar-ring modifications .

2-(2-Hydroxyethyl)-2'-Deoxyadenosine 5'-Diphosphate

- Design : This RNR inhibitor features a hydroxyethyl group at the 2'-position, disrupting substrate binding.

- Efficacy : Exhibits 10-fold higher inhibitory potency than dATP in RNR activity assays .

Comparison with Non-Canonical Nucleotides

2-Amino-2'-Deoxyadenosine 5'-Triphosphate (dZTP)

- Structural Difference: Replaces adenine’s amino group with a hydroxyl group, altering base-pairing specificity.

- Biological Role: Used in viral genomes (e.g., cyanophages) to evade host restriction enzymes, a function absent in dATP .

Regulatory Roles and Enzyme Interactions

Feedback Inhibition of Deoxycytidine Kinase

- Mechanism : Elevated dATP levels inhibit deoxycytidine kinase, reducing dCTP synthesis. Depletion of dCTP (e.g., by hydroxyurea) reverses this feedback, enhancing salvage pathway activity .

Activation of 5'-Nucleotidase

- Unique Interaction : dATP and ATP activate a magnesium-dependent 5'-nucleotidase in lymphocytes, increasing IMP/GMP hydrolysis 7-fold. GTP and dGTP are weaker activators .

Biologische Aktivität

2'-Deoxyadenosine 5'-triphosphate (dATP) is a critical nucleotide involved in DNA synthesis and repair. As a substrate for DNA polymerases, dATP plays a pivotal role in cellular processes such as replication and transcription. This article explores the biological activity of dATP, including its biochemical properties, physiological roles, and implications in various case studies.

- Molecular Formula : C₁₀H₁₄N₅Na₂O₁₂P₃

- Molecular Weight : 535.145 g/mol

- Density : 2.5 ± 0.1 g/cm³

- Boiling Point : 913.3 ± 75.0 °C at 760 mmHg

- Flash Point : 506.1 ± 37.1 °C

Biochemical Role

dATP is synthesized from ATP by the action of ribonucleotide reductase, which reduces ribonucleotides to deoxyribonucleotides. It serves as a substrate for DNA polymerases during DNA replication, where it is incorporated into the growing DNA strand. The balance of dATP with other deoxynucleoside triphosphates (dNTPs) is crucial for maintaining genomic stability.

Biological Functions

- DNA Synthesis : dATP is essential for the synthesis of DNA, providing adenine residues during replication.

- Signal Transduction : It acts as a signaling molecule in various cellular pathways, influencing cell proliferation and apoptosis.

- Enzyme Regulation : dATP can modulate the activity of several enzymes, including ribonucleotide reductase and DNA polymerases.

Case Study 1: dATP in T Lymphoblasts

Research indicates that elevated levels of dATP can mediate toxicity in T lymphoblasts, particularly in conditions where adenosine deaminase is deficient. A study showed that treatment with 2'-deoxyguanosine led to increased dATP levels, causing cell cycle arrest at the G1 phase due to depletion of other deoxynucleotide pools .

Case Study 2: Inhibition of Ribonucleotide Reductase

dATP has been shown to inhibit E. coli class Ia ribonucleotide reductase by promoting the formation of inactive enzyme complexes. This inhibition suggests potential therapeutic applications in targeting bacterial growth by disrupting nucleotide metabolism .

Case Study 3: Use in Pyrosequencing

The analog 7-deaza-2'-deoxyadenosine-5'-triphosphate (c7dATP) demonstrates similar properties to dATP but with enhanced stability and utility in sequencing applications. This analog has been successfully used to achieve longer read lengths in pyrosequencing methods .

Table of Comparative Studies

Q & A

Basic Questions

Q. What is the role of dATP in DNA replication and PCR?

dATP serves as a critical substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand via complementary base pairing with thymine in the template. In PCR, dATP (along with dCTP, dGTP, and dTTP) is required for primer extension, enabling amplification of target DNA sequences. The triphosphate group provides energy for phosphodiester bond formation, while the absence of a 2'-hydroxyl group in deoxyribose ensures DNA stability compared to RNA .

Q. How does the structure of dATP influence its incorporation into DNA?

The deoxyribose sugar in dATP lacks a 2'-hydroxyl group, preventing RNA-like hydrolysis and ensuring DNA stability. The triphosphate moiety is essential for enzymatic recognition by DNA polymerases and reverse transcriptases. Modifications to the sugar or phosphate groups (e.g., cyclobutyl rings or phosphonate linkages) can alter incorporation efficiency or resistance to enzymatic degradation, as seen in studies comparing dATP with antiviral analogs .

Q. What are the storage and handling protocols for dATP in experimental settings?

dATP should be stored at -20°C in a sealed container to prevent degradation. Solutions are stable for ~12 months if freeze-thaw cycles are minimized. Prior to use, equilibrate the compound to room temperature for ≥1 hour to avoid precipitation. For long-term storage, lyophilized forms are preferred .

Advanced Research Questions

Q. What methodologies are used to analyze dATP incorporation kinetics in HIV-1 reverse transcriptase (RT) studies?

Pre-steady-state kinetic assays are employed to measure parameters such as:

- kpol : Maximum rate of nucleotide incorporation.

- Kd : Dissociation constant reflecting binding affinity.

- Efficiency (kpol/Kd) : Incorporation efficiency normalized to binding.

Example workflow:

- Use a radiolabeled DNA/DNA primer-template system.

- Rapidly mix HIV-1 RT with primer-template and varying dATP/analog concentrations.

- Quench reactions at timed intervals and quantify incorporation via gel electrophoresis or scintillation counting.

Key findings :

- Wild-type (WT) HIV-1 RT incorporates dATP with kpol = 2.7 s⁻¹µM⁻¹ , while cyclobutyl analogs (e.g., compound 3) show kpol = 0.011 s⁻¹µM⁻¹ due to structural hindrance .

- Phosphonate-modified analogs exhibit higher efficiency by bypassing rate-limiting phosphorylation steps .

Q. How do mutations like K65R in HIV-1 RT affect dATP and analog incorporation?

The K65R mutation in HIV-1 RT reduces incorporation efficiency of natural dATP by ~15-fold due to impaired binding (increased Kd ) and slower catalysis (reduced kpol ). However, certain analogs (e.g., cyclobutyl phosphonyldiphosphate) show enhanced incorporation in K65R RT compared to tenofovir diphosphate (TFV-DP):

| Substrate | RT Type | kpol (s⁻¹) | Kd (µM) | Efficiency (kpol/Kd) |

|---|---|---|---|---|

| dATP | WT | 2.7 | 0.5 | 5.4 |

| dATP | K65R | 0.18 | 2.1 | 0.086 |

| TFV-DP | K65R | 0.03 | 8.0 | 0.0038 |

| Cyclobutyl-PD (5) | K65R | 0.12 | 3.2 | 0.038 |

| Data derived from . |

Q. What are the advantages of phosphonate-modified dATP analogs over traditional NRTIs?

Phosphonate-modified analogs (e.g., cyclobutyl adenosine phosphonyldiphosphate):

- Resist phosphatase hydrolysis due to stable C-P bonds, enhancing intracellular persistence.

- Bypass rate-limiting phosphorylation steps , improving antiviral potency.

- Maintain activity against drug-resistant mutants like K65R, with 3–4× higher efficiency than TFV-DP in RT inhibition .

Q. How do isotope-labeled dATP derivatives aid in NMR studies of DNA synthesis?

¹³C/¹⁵N-labeled dATP enables tracking of nucleotide metabolism and DNA synthesis pathways via:

- Isotopic tracing in metabolic flux studies.

- NMR structural analysis of polymerase-DNA interactions. Example: 90% purity ¹³C₁₀/¹⁵N₅-labeled dATP (100 mM in Tris-HCl) is used to monitor real-time incorporation kinetics in enzymatic assays .

Q. Methodological Considerations

Q. How to optimize dATP concentration in PCR to minimize errors?

- Balance dNTP ratios : Excess dATP increases misincorporation; maintain equimolar dNTPs (e.g., 200 µM each).

- Adjust Mg²⁺ concentration : Free Mg²⁺ should exceed total dNTP concentration by 0.5–1.0 mM to stabilize primer-template binding.

- Use high-fidelity polymerases : Enzymes with proofreading activity reduce error rates from ~10⁻⁴ to 10⁻⁶ errors/base .

Q. What experimental designs address contradictions in dATP analog efficiency across studies?

- Control primer-template sequences : Variations in template structure (e.g., GC content) significantly impact incorporation rates.

- Standardize enzyme sources : Use homogeneous RT/polymerase preparations to avoid batch variability.

- Validate with orthogonal assays : Compare radiolabeled incorporation data with fluorescent or mass spectrometry-based methods .

Eigenschaften

CAS-Nummer |

1927-31-7 |

|---|---|

Molekularformel |

C10H20N5Na2O15P3 |

Molekulargewicht |

589.19 g/mol |

IUPAC-Name |

disodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;trihydrate |

InChI |

InChI=1S/C10H16N5O12P3.2Na.3H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;3*1H2/q;2*+1;;;/p-2/t5-,6+,7+;;;;;/m0...../s1 |

InChI-Schlüssel |

KRYMLUOGVRIMMH-WCSFAPAPSA-L |

SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.O.O.O.[Na+].[Na+] |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.O.O.O.[Na+].[Na+] |

Key on ui other cas no. |

67460-17-7 1927-31-7 |

Physikalische Beschreibung |

Solid |

Synonyme |

2'-deoxyadenosine 5'-triphosphate 2'-deoxyadenosine triphosphate 2'-deoxyadenosine triphosphate, 14C-labeled 2'-deoxyadenosine triphosphate, monomagnesium salt 2'-deoxyadenosine triphosphate, P'-(32)P-labeled 2'-deoxyadenosine triphosphate, trisodium salt dATP cpd deoxy-ATP |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.